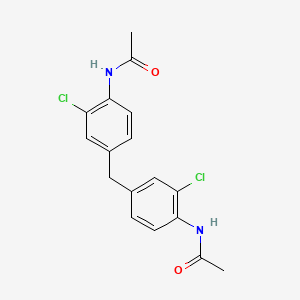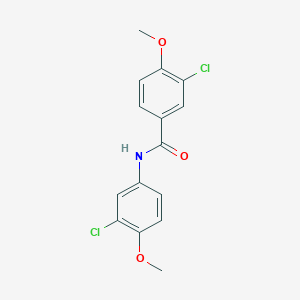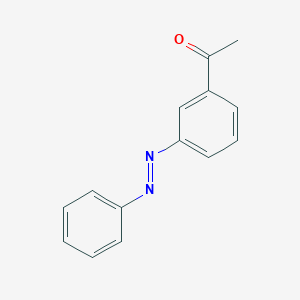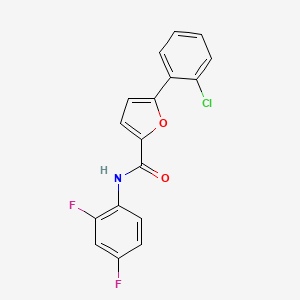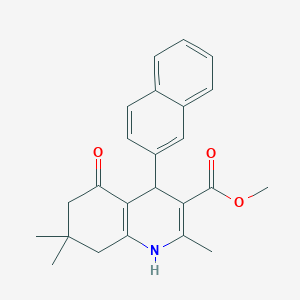
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a naphthyl group and a quinoline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which is a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and an ammonium acetate. The reaction is usually carried out in the presence of a catalyst, such as a copper-Schiff-base complex on Fe3O4 nanoparticles, under mild conditions in a green solvent like water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as Fe3O4@Schiff-base-Cu, is advantageous for industrial applications due to their high catalytic activity, simple operation, short reaction times, and high yields . Additionally, the use of green solvents and environmentally friendly methods is preferred to minimize the environmental impact.
化学反应分析
Types of Reactions
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups and substitution patterns. These products are of interest for their potential biological and chemical properties.
科学研究应用
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as Ca2+ channel blockers, which are used in the treatment of hypertension and cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
作用机制
The mechanism of action of Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. The exact pathways and molecular interactions are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Similar compounds include other polyhydroquinoline derivatives, which share the quinoline backbone but differ in their substituents and functional groups. Examples include:
- 1,4-Dihydropyridine derivatives
- 1-Amidoalkyl-2-naphthol derivatives
Uniqueness
Methyl 2,7,7-trimethyl-4-(2-naphthyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of a naphthyl group and a quinoline backbone, which imparts distinct chemical and biological properties
属性
CAS 编号 |
354548-09-7 |
|---|---|
分子式 |
C24H25NO3 |
分子量 |
375.5 g/mol |
IUPAC 名称 |
methyl 2,7,7-trimethyl-4-naphthalen-2-yl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H25NO3/c1-14-20(23(27)28-4)21(17-10-9-15-7-5-6-8-16(15)11-17)22-18(25-14)12-24(2,3)13-19(22)26/h5-11,21,25H,12-13H2,1-4H3 |
InChI 键 |
WGIPWOGYHIYWNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC4=CC=CC=C4C=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



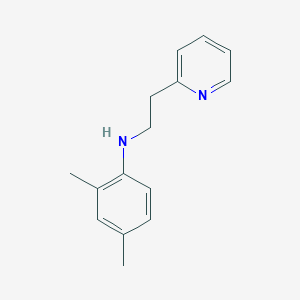
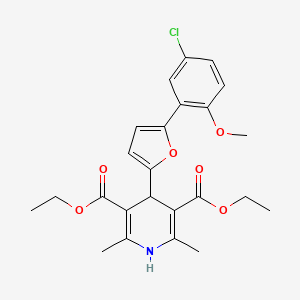
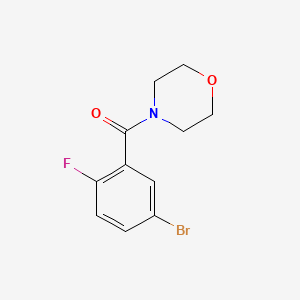

![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)

